molecular formula C17H24N2O2 B5846446 2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide

2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide

Cat. No.: B5846446
M. Wt: 288.4 g/mol
InChI Key: VSNCJSQDCYMPMY-UHFFFAOYSA-N
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Description

2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to an ethyl butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the phenyl-pyrrolidine intermediate with an ethyl butanamide derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound is explored for its properties in the synthesis of novel materials with specific functionalities.

    Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide involves its interaction with specific molecular targets. The pyrrolidine ring and amide group play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyrrolidine: Similar structure but lacks the ethyl butanamide chain.

    N-ethylpyrrolidine: Similar structure but lacks the phenyl group.

    N-butanoylpyrrolidine: Similar structure but lacks the phenyl group.

Uniqueness

2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide is unique due to the combination of the pyrrolidine ring, phenyl group, and ethyl butanamide chain. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

2-ethyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-13(4-2)16(20)18-15-9-7-8-14(12-15)17(21)19-10-5-6-11-19/h7-9,12-13H,3-6,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNCJSQDCYMPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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